Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate
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Overview
Description
Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate is a complex organic compound that features a piperidine ring, a sulfonyl group, and an ester functional group
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide (NO), a key signaling molecule involved in numerous physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate typically involves multiple steps. One common method starts with the preparation of 4-(4-methylpiperidin-1-yl)aniline, which is then reacted with a sulfonyl chloride to introduce the sulfonyl group. The final step involves esterification to form the ethyl ester. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors is also explored to enhance the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and sulfonyl-containing molecules, such as:
- 4-(4-Methylpiperidin-1-yl)aniline
- 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline
- Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate .
Uniqueness
Ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the piperidine ring and the sulfonyl group allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-3-25-18(22)9-8-17(21)19-15-4-6-16(7-5-15)26(23,24)20-12-10-14(2)11-13-20/h4-7,14H,3,8-13H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWPQGARVRCFKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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